methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactionsThe final step involves esterification to form the benzoate ester .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in materials science for developing new polymers and coatings.
Mechanism of Action
The mechanism of action for methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The triazole and pyridine rings can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also feature a triazole ring and have been studied for their neuroprotective and anti-inflammatory properties.
Indole Derivatives: These compounds have similar structural complexity and are known for their anticancer activity.
Uniqueness
methyl 2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
575460-64-9 |
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Molecular Formula |
C19H19N5O3S |
Molecular Weight |
397.5g/mol |
IUPAC Name |
methyl 2-[[2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19N5O3S/c1-3-24-17(13-8-10-20-11-9-13)22-23-19(24)28-12-16(25)21-15-7-5-4-6-14(15)18(26)27-2/h4-11H,3,12H2,1-2H3,(H,21,25) |
InChI Key |
ROXDRWJYIGUQSV-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=NC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
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